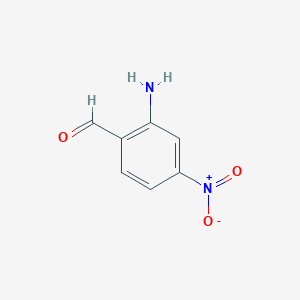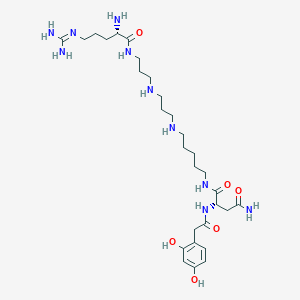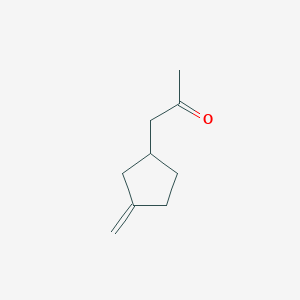
Di(p-benzyloxycarbonylphenyl)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(p-benzyloxycarbonylphenyl)isophthalate, also known as DIBOC, is a chemical compound that has gained significance in scientific research due to its unique properties. DIBOC is a white powder that is soluble in organic solvents and is commonly used as a protecting group in organic synthesis.
Aplicaciones Científicas De Investigación
Di(p-benzyloxycarbonylphenyl)isophthalate has been widely used in scientific research as a protecting group for carboxylic acids. It is particularly useful in the synthesis of peptides and amino acids. Di(p-benzyloxycarbonylphenyl)isophthalate can protect carboxylic acids from unwanted reactions during synthesis and can be easily removed under mild conditions. Di(p-benzyloxycarbonylphenyl)isophthalate has also been used in the synthesis of dendrimers, which are highly branched macromolecules with potential applications in drug delivery and catalysis.
Mecanismo De Acción
The mechanism of action of Di(p-benzyloxycarbonylphenyl)isophthalate involves the formation of a covalent bond between the protecting group and the carboxylic acid. This bond protects the carboxylic acid from unwanted reactions during synthesis. The protecting group can be removed by hydrolysis under mild conditions, which restores the carboxylic acid to its original form.
Biochemical and Physiological Effects:
Di(p-benzyloxycarbonylphenyl)isophthalate has no known biochemical or physiological effects as it is primarily used in organic synthesis. However, it is important to handle Di(p-benzyloxycarbonylphenyl)isophthalate with care as it can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di(p-benzyloxycarbonylphenyl)isophthalate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile protecting group that can be used for a wide range of carboxylic acids. However, Di(p-benzyloxycarbonylphenyl)isophthalate has some limitations. It can be difficult to remove under certain conditions, which can lead to unwanted side reactions. Additionally, Di(p-benzyloxycarbonylphenyl)isophthalate can interfere with the analysis of peptides and amino acids.
Direcciones Futuras
There are several future directions for the use of Di(p-benzyloxycarbonylphenyl)isophthalate in scientific research. One potential application is in the synthesis of complex peptides and proteins. Di(p-benzyloxycarbonylphenyl)isophthalate can be used to protect multiple carboxylic acids in a single molecule, which can facilitate the synthesis of complex structures. Another potential application is in the synthesis of new dendrimers with unique properties. Finally, Di(p-benzyloxycarbonylphenyl)isophthalate can be used in the development of new protecting groups with improved properties.
Propiedades
Número CAS |
100559-67-9 |
|---|---|
Nombre del producto |
Di(p-benzyloxycarbonylphenyl)isophthalate |
Fórmula molecular |
C36H26O8 |
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
bis(4-phenylmethoxycarbonylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C36H26O8/c37-33(41-23-25-8-3-1-4-9-25)27-14-18-31(19-15-27)43-35(39)29-12-7-13-30(22-29)36(40)44-32-20-16-28(17-21-32)34(38)42-24-26-10-5-2-6-11-26/h1-22H,23-24H2 |
Clave InChI |
BMWJCPXNZWMRMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C(=O)OCC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C(=O)OCC5=CC=CC=C5 |
Sinónimos |
Isophthalic acid bis(4-benzyloxycarbonylphenyl) ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



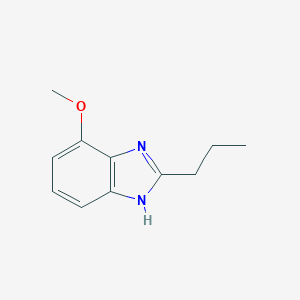

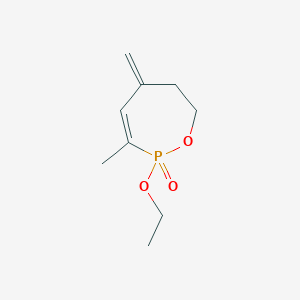

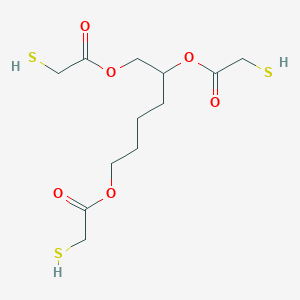
![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)

